N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide
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Overview
Description
N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide is a chemical compound with the following structural formula:
N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide
This compound belongs to the class of hydrazides and exhibits interesting properties due to its unique structure. Let’s explore further!
Chemical Reactions Analysis
Types of Reactions:
Condensation Reaction: The formation of N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide likely involves a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Substitution Reactions: The compound may undergo substitution reactions at various positions on the furan ring or the phenyl group.
Redox Reactions: Oxidation or reduction reactions could modify the functional groups.
Common Reagents and Conditions:
Hydrazine Hydrate: Used as the hydrazine source.
Aldehydes/Ketones: Reacted with hydrazine to form the hydrazone.
Acidic or Basic Conditions: Facilitate the condensation reaction.
Catalysts: May be employed to enhance reaction efficiency.
Major Products:
The primary product is N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide itself. Isomers or side products may also form during the synthesis.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties and potential as a drug candidate.
Materials Science: Exploring its use in organic electronics or as a building block for functional materials.
Biochemistry: Studying its interactions with biomolecules.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may compare N’-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide with structurally related hydrazides or hydrazone derivatives. Its unique furan-fused structure sets it apart.
Similar Compounds
- Other hydrazides with furan or phenyl moieties.
- Hydrazones derived from different aldehydes or ketones.
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-15-3-1-2-14(17(15)20)16-9-8-13(25-16)10-22-23-18(24)11-4-6-12(21)7-5-11/h1-10H,(H,23,24)/b22-10- |
InChI Key |
HBQAPBAGCNSAQX-YVNNLAQVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N\NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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